molecular formula C10H11N3O2 B3040430 Quinoline-4-carbohydrazide hydrate CAS No. 2006277-54-7

Quinoline-4-carbohydrazide hydrate

Cat. No.: B3040430
CAS No.: 2006277-54-7
M. Wt: 205.21
InChI Key: DGCIHLMYAXXDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-4-carbohydrazide hydrate is a chemical compound with the molecular formula C10H9N3O.xH2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline-4-carbohydrazide hydrate can be synthesized through several methods. One common method involves the reaction of quinoline-4-carboxylic acid with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.

Another method involves the reaction of quinoline-4-carboxylic acid chloride with hydrazine hydrate. This reaction also takes place in an organic solvent under reflux conditions, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the methods mentioned above. The reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Quinoline-4-carbohydrazide hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-4-carboxylic acid.

    Reduction: It can be reduced to form quinoline-4-carbohydrazine.

    Substitution: It can undergo substitution reactions with various electrophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Quinoline-4-carboxylic acid.

    Reduction: Quinoline-4-carbohydrazine.

    Substitution: Various quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Quinoline-4-carbohydrazide hydrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of quinoline-4-carbohydrazide hydrate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as epidermal growth factor receptor tyrosine kinase, by binding to the active site and preventing substrate binding . This inhibition can lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Quinoline-4-carbohydrazide hydrate can be compared with other similar compounds, such as:

    Quinoline-4-carboxylic acid: Unlike this compound, quinoline-4-carboxylic acid lacks the hydrazide functional group, which limits its reactivity in certain chemical reactions.

    Quinoline-4-carbohydrazine: This compound is a reduced form of this compound and has different reactivity and biological activity.

    Quinoline-4-carboxamide: This compound has an amide functional group instead of a hydrazide group, which affects its chemical properties and biological activity.

This compound is unique due to its hydrazide functional group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

quinoline-4-carbohydrazide;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O.H2O/c11-13-10(14)8-5-6-12-9-4-2-1-3-7(8)9;/h1-6H,11H2,(H,13,14);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCIHLMYAXXDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)NN.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoline-4-carbohydrazide hydrate
Reactant of Route 2
Reactant of Route 2
Quinoline-4-carbohydrazide hydrate
Reactant of Route 3
Reactant of Route 3
Quinoline-4-carbohydrazide hydrate
Reactant of Route 4
Reactant of Route 4
Quinoline-4-carbohydrazide hydrate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Quinoline-4-carbohydrazide hydrate
Reactant of Route 6
Quinoline-4-carbohydrazide hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.